4-Amino-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methylpyrazole with a carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-
Uniqueness
4-Amino-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry .
Properties
CAS No. |
906087-50-1 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-amino-N-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-7-5(10)4-3(6)2-8-9-4/h2H,6H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
IKUXWJQLDIZYKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NN1)N |
Origin of Product |
United States |
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